molecular formula C6H16NO3P B1599943 1-Diethoxyphosphorylethanamine CAS No. 54788-35-1

1-Diethoxyphosphorylethanamine

Cat. No. B1599943
CAS RN: 54788-35-1
M. Wt: 181.17 g/mol
InChI Key: SQAAQHWGIOAIST-UHFFFAOYSA-N
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Description

1-Diethoxyphosphorylethanamine, also known as DEP, is an organic compound that has been used in a variety of scientific research applications. It is a small molecule that consists of an amine group and a phosphoryl group bonded to an ethanamine backbone. DEP is a useful reagent in organic synthesis, as it can be used to form a variety of different compounds. Additionally, it has been studied for its potential biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Herbicide Development

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Diethoxyphosphorylethanamine is used in the synthesis of novel compounds designed as inhibitors targeting imidazole glycerol phosphate dehydratase (IGPD) in plants . These compounds are potential herbicides .
  • Methods of Application: The compounds are synthesized based on the diazafulvene intermediate of IGPD and high-activity inhibitors of IGPD . Their structures are confirmed by 1 H-NMR, 13 C-NMR, 31 P-NMR and HR-MS .
  • Results: The herbicidal evaluation performed showed that most compounds possessed moderate to good herbicidal activities . Two compounds, 1- (Diethoxyphosphoryl)-3- (4-phenyl-1 H -1,2,3-triazol-1-yl)propan-2-yl 2- (naphthalen-1-yl)acetate ( 5-A3) and ethyl 1- (2-acetoxy-3- (diethoxyphosphoryl)propyl)-1 H -1,2,3-triazole-4-carboxylate ( 5-B4), showed good herbicidal activities .

Synthesis of Phosphoramidates

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Diethoxyphosphorylethanamine can be used in the synthesis of phosphoramidates . Phosphoramidates are a class of organophosphorus compounds known for their presence in a large array of biologically active natural products .
  • Methods of Application: The synthetic routes to phosphoramidates can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
  • Results: The review covers the main synthetic routes to and the corresponding mechanisms of phosphoramidate formation .

Synthesis of Oxalic Acid

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Diethoxyphosphorylethanamine can be used in the synthesis of oxalic acid . Oxalic acid is a strong dicarboxylic acid occurring in many plants and vegetables .
  • Methods of Application: The synthesis involves the reaction of 1-Diethoxyphosphorylethanamine with a suitable reagent to produce oxalic acid .
  • Results: The product, oxalic acid, has various applications in industry and research, including rust removal, cleaning, and pharmaceuticals .

Synthesis of Diethyl Benzylphosphonates

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Diethoxyphosphorylethanamine can be used in the synthesis of diethyl benzylphosphonates . These compounds are being studied as potential antimicrobial agents .
  • Methods of Application: The organophosphonates are obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .
  • Results: Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin . These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics, which is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .

properties

IUPAC Name

1-diethoxyphosphorylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3P/c1-4-9-11(8,6(3)7)10-5-2/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAAQHWGIOAIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408805
Record name Phosphonic acid, (1-aminoethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Diethoxyphosphorylethanamine

CAS RN

54788-35-1
Record name Phosphonic acid, (1-aminoethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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